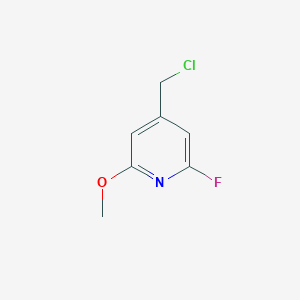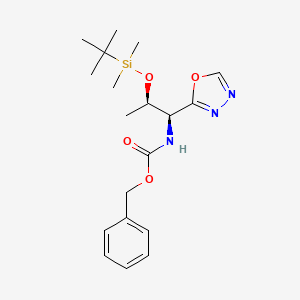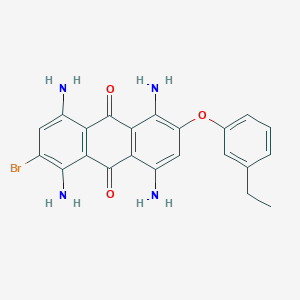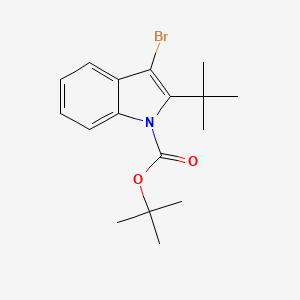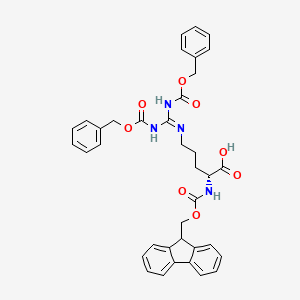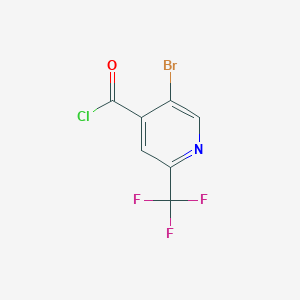
5-Bromo-2-(trifluoromethyl)isonicotinoylchloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-(trifluoromethyl)isonicotinoylchloride is a chemical compound with significant interest in various scientific fields. It is known for its unique structural properties, which include a bromine atom, a trifluoromethyl group, and an isonicotinoyl chloride moiety. These features make it a valuable compound for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(trifluoromethyl)isonicotinoylchloride typically involves the reaction of 5-bromo-2-(trifluoromethyl)isonicotinic acid with thionyl chloride. This reaction is carried out under reflux conditions, where the acid is converted into the corresponding acyl chloride. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
化学反应分析
Types of Reactions
5-Bromo-2-(trifluoromethyl)isonicotinoylchloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 5-bromo-2-(trifluoromethyl)isonicotinoyl alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of 5-bromo-2-(trifluoromethyl)isonicotinic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in anhydrous solvents like tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used in acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives of this compound.
Reduction Reactions: The major product is 5-bromo-2-(trifluoromethyl)isonicotinoyl alcohol.
Oxidation Reactions: The major product is 5-bromo-2-(trifluoromethyl)isonicotinic acid.
科学研究应用
5-Bromo-2-(trifluoromethyl)isonicotinoylchloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 5-Bromo-2-(trifluoromethyl)isonicotinoylchloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom and isonicotinoyl chloride moiety contribute to the compound’s reactivity and ability to form covalent bonds with target molecules. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
相似化合物的比较
Similar Compounds
- 5-Bromo-2-(trifluoromethyl)isonicotinonitrile
- 5-Bromo-2-(trifluoromethyl)pyridine-4-carbonitrile
- 2-Bromo-5-(trifluoromethoxy)pyridine
Uniqueness
5-Bromo-2-(trifluoromethyl)isonicotinoylchloride is unique due to its combination of a bromine atom, a trifluoromethyl group, and an isonicotinoyl chloride moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers enhanced reactivity and specificity in chemical reactions and biological interactions.
属性
CAS 编号 |
1070972-53-0 |
|---|---|
分子式 |
C7H2BrClF3NO |
分子量 |
288.45 g/mol |
IUPAC 名称 |
5-bromo-2-(trifluoromethyl)pyridine-4-carbonyl chloride |
InChI |
InChI=1S/C7H2BrClF3NO/c8-4-2-13-5(7(10,11)12)1-3(4)6(9)14/h1-2H |
InChI 键 |
NHZZYJBMABDDLN-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CN=C1C(F)(F)F)Br)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


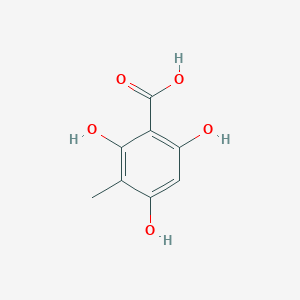

![Methyl 3-hexyl[2,2'-bithiophene]-5-carboxylate](/img/structure/B13138910.png)
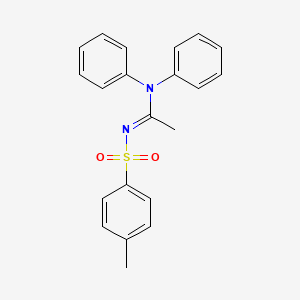
![(2Z)-2-[(4S)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-methylsulfanylpiperidin-3-ylidene]acetic acid](/img/structure/B13138920.png)
![azane;[(2R)-3-[hydroxy-[(1S,2R,3R,4S,5S,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13138925.png)
![5-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)pentanoic acid](/img/structure/B13138927.png)
![[3,4'-Bipyridin]-5-amine, N-[(4-bromophenyl)methyl]-](/img/structure/B13138929.png)
